2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine

Medicinal Chemistry ADME Drug Discovery

2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine (CAS 769-24-4) is a chemical building block belonging to the piperidine class, characterized by a 2,6-dimethyl-substituted piperidine ring linked to an ethylamine moiety. It is primarily available as a racemic mixture with a minimum purity specification of 95% and a molecular weight of 156.27 g/mol.

Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
CAS No. 769-24-4
Cat. No. B3429745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine
CAS769-24-4
Molecular FormulaC9H20N2
Molecular Weight156.27 g/mol
Structural Identifiers
SMILESCC1CCCC(N1CCN)C
InChIInChI=1S/C9H20N2/c1-8-4-3-5-9(2)11(8)7-6-10/h8-9H,3-7,10H2,1-2H3
InChIKeyDQQHMRVHTMHDGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine (CAS 769-24-4) Procurement Guide: Sourcing & Technical Specifications


2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine (CAS 769-24-4) is a chemical building block belonging to the piperidine class, characterized by a 2,6-dimethyl-substituted piperidine ring linked to an ethylamine moiety. It is primarily available as a racemic mixture with a minimum purity specification of 95% and a molecular weight of 156.27 g/mol . It is used as a synthetic intermediate in the preparation of more complex molecules, including potential pharmaceuticals [1] and as a precursor for certain polymers . This guide focuses on the verifiable, quantifiable characteristics that distinguish it for procurement purposes.

Why 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine Cannot Be Simply Substituted with Other Piperidine Analogs


Procurement decisions for 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine cannot be based solely on its general piperidine-ethylamine class. While structurally related compounds like 2-(piperidin-1-yl)ethylamine [1] or other 2,6-dimethylpiperidine isomers may share a similar core, their steric, electronic, and conformational properties differ significantly. For example, the specific 2,6-dimethyl substitution pattern in this compound is known to dramatically alter reactivity and selectivity in catalytic resolutions (with selectivity factors up to 52) compared to its unsubstituted or differently substituted analogs [2]. These structural differences directly influence the compound's performance in a given synthetic pathway, biological assay, or patented composition, meaning that substitution can lead to unanticipated outcomes, such as reduced yield, altered product profiles, or loss of specific bioactivity. The evidence below quantifies the specific, verifiable properties that differentiate this compound for scientific selection.

Quantitative Differentiation Guide for 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine (CAS 769-24-4)


Lipinski's Rule of Five Compliance: A Drug-Likeness Advantage

In the context of medicinal chemistry, 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine exhibits a favorable drug-likeness profile with zero violations of Lipinski's Rule of Five [1]. This is a key differentiator from many higher molecular weight or more lipophilic analogs. The compound's specific properties—molecular weight (156.27 g/mol), number of hydrogen bond donors (1), number of hydrogen bond acceptors (2), and a calculated partition coefficient (LogP of 1.0767 to 1.21) [1] —all fall well within the accepted thresholds for oral bioavailability.

Medicinal Chemistry ADME Drug Discovery

Conformational Restriction for Enhanced Selectivity in Synthesis

The 2,6-dimethyl substitution pattern on the piperidine ring of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine introduces significant conformational restriction compared to the unsubstituted 2-(piperidin-1-yl)ethylamine. Research on related 2,6-disubstituted piperidines has shown that this steric hindrance leads to a 'pronounced conformational effect resulting in disparate reactivity and selectivity' [1]. In catalytic kinetic resolution studies of 2,6-disubstituted piperidines, practical selectivity factors (s) of up to 52 were achieved, a level of control that would not be possible with the more flexible, unsubstituted analog [1].

Organic Synthesis Stereochemistry Kinetic Resolution

Partition Coefficient (LogP) for Optimized Polarity

The measured partition coefficient (LogP) of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine is consistently reported between 1.08 and 1.21 [1] . This value places it in a polarity range that is distinct from more hydrophilic analogs like the unsubstituted 2-(piperidin-1-yl)ethylamine, which is predicted to have a lower LogP due to the lack of hydrophobic methyl groups. Conversely, it is significantly less lipophilic than larger, more complex derivatives.

Physicochemical Properties Lipophilicity Chromatography

Documented Use as a Precursor in Patented Therapeutic Compositions

2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine is specifically claimed as a key intermediate in the synthesis of [2-(2,6-dimethylpiperidino)-ethyl]-guanidines, which are described as having hypotensive properties and are formulated for oral or parenteral application [1]. This is a direct, documented application that distinguishes it from many similar building blocks that lack a clear link to a specific, patented therapeutic class.

Pharmaceutical Development Patent Literature Hypotensive Agents

Key Application Scenarios for 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine Based on Evidence


Synthesis of Conformationally Constrained Drug Candidates

Use 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine as a building block to introduce a sterically hindered amine into a lead molecule. This is particularly relevant in medicinal chemistry campaigns aiming to improve target selectivity or metabolic stability by restricting conformational freedom. The 2,6-dimethylpiperidine moiety's proven ability to induce high selectivity in catalytic reactions (s up to 52) supports its use in the stereoselective synthesis of complex drug candidates [1].

Replication of Patented Synthetic Routes for Guanidine Derivatives

Procure this compound as the required starting material for the synthesis of [2-(2,6-dimethylpiperidino)-ethyl]-guanidine derivatives, as explicitly described in U.S. Patent US3317545A. These derivatives are of interest for their reported hypotensive properties [1]. Using the exact specified starting material is critical for ensuring the fidelity and reproducibility of the patented synthetic pathway.

Medicinal Chemistry Optimization Using a Lipinski-Compliant Building Block

Incorporate 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine into a fragment library or as a core scaffold for hit-to-lead optimization. Its physicochemical profile, with zero violations of Lipinski's Rule of Five and a LogP between 1.08 and 1.21, makes it an ideal starting point for maintaining drug-likeness in new chemical entities [1] [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.